

Permabond 910: A Technical Guide to Viscosity and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Permabond 910

Cat. No.: B1167610

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the viscosity of **Permabond 910**, a methyl cyanoacrylate adhesive, and its direct implications for various applications. Understanding this key physical property is crucial for achieving optimal bonding performance in research, development, and manufacturing environments.

Introduction to Permabond 910

Permabond 910 is the original 100%-methyl cyanoacrylate adhesive.[1][2][3][4][5][6] It is a single-component, low-viscosity liquid that cures rapidly at room temperature when pressed into a thin film between two surfaces.[1][2][3][4][5][6][7] The curing process is initiated by the presence of moisture on the bonding surfaces.[5][6] Designed primarily for bonding metal surfaces, **Permabond 910** also exhibits excellent adhesion to a wide variety of other substrates, including most plastics and rubbers.[1][2][3][5][6] Its fast fixture time and the rapid development of high bond strength make it suitable for high-speed production lines.[5][6]

The Significance of Viscosity in Adhesive Application

Viscosity, in the context of adhesives, is a measure of a fluid's resistance to flow. It is a critical parameter that dictates how an adhesive will behave during dispensing and application, as well as its suitability for bonding different types of joints.

- Low-viscosity adhesives, like **Permabond 910**, are thin and flow easily. This characteristic allows them to penetrate into tight crevices and form very thin bond lines.
- High-viscosity adhesives are thicker and less prone to running. They are generally used for filling larger gaps and for applications on vertical surfaces.

Quantitative Data for Permabond 910

The following table summarizes the key quantitative properties of **Permabond 910**, with a focus on its viscosity and related performance metrics.

Property	Value	Units	Notes
Viscosity	70 - 90[7][8]	mPa.s (cP)	Characterized as low viscosity.[1][2][3][4][7][8][9]
Chemical Composition	100% Methyl Cyanoacrylate[1][2][7][9]	-	A single-component adhesive.[1][2][3][4][7]
Gap Fill	0.15[8]	mm	The maximum gap that the adhesive can reliably fill.
	0.006[3][8]	in	
Fixture / Handling Time	10 - 15[8]	seconds	On steel, Buna-N rubber, and phenolic substrates.
Full Cure Time	24[7][8]	hours	The time required to reach maximum bond strength.
Temperature Range	-55 to 82[8]	°C	The operating temperature range of the cured adhesive.
	-65 to 180[8]	°F	
Shear Strength (Steel)	23 - 29[1][8]	N/mm ²	A measure of the adhesive's strength under shear stress.
	3300 - 4200[1][8]	psi	
Impact Strength	3 - 5[8]	kJ/m ²	A measure of the adhesive's ability to resist sudden impacts.
	1.4 - 2.4[8]	ft-lb/in ²	

Implications of Permabond 910's Low Viscosity for Application

The low viscosity of **Permabond 910** is a defining characteristic that directly influences its application suitability.

Wicking and Penetration

Due to its thin consistency, **Permabond 910** is ideal for applications that require the adhesive to wick into pre-assembled parts or tight-fitting components. This "wicking" ability allows for the bonding of components that cannot be easily disassembled or where the adhesive needs to penetrate into fine cracks or pores.

Thin Bond Lines

Low viscosity allows for the creation of extremely thin bond lines. This is advantageous in applications where tight tolerances are critical and a minimal gap between substrates is desired. A thin bond line often leads to a stronger and more aesthetically pleasing bond.

Dispensing and Automation

The flow characteristics of **Permabond 910** make it well-suited for automated dispensing systems. Its consistent, low viscosity allows for precise and repeatable application with minimal stringing or tailing, which is essential in high-volume manufacturing.

Substrate Considerations

While excellent for non-porous surfaces like metals and plastics, the low viscosity of **Permabond 910** may lead to excessive absorption into highly porous materials. For such substrates, a higher viscosity cyanoacrylate or the use of a surface primer may be necessary to achieve a strong bond.

Experimental Protocols

While specific experimental details for **Permabond 910** are proprietary, the following outlines general methodologies for key adhesive property testing.

Viscosity Measurement

Methodology:

- **Instrument:** A rotational viscometer (e.g., Brookfield viscometer) is typically used.
- **Spindle and Speed Selection:** An appropriate spindle and rotational speed are selected based on the expected viscosity of the adhesive.
- **Sample Preparation:** A sample of the adhesive is placed in a container, and the viscometer's spindle is immersed in the liquid.
- **Measurement:** The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.
- **Calculation:** The viscosity is calculated from the torque reading, the spindle geometry, and the rotational speed. The measurement is typically performed at a controlled temperature (e.g., 25°C).

Shear Strength Testing (ISO 4587)

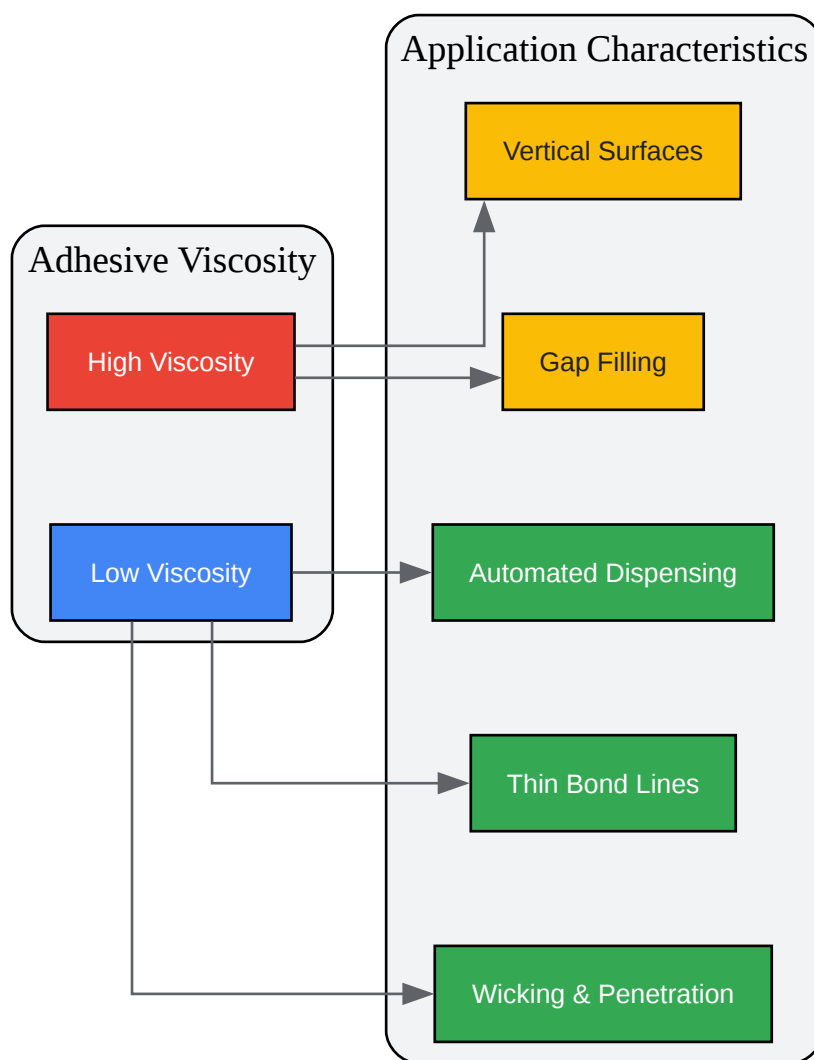
Methodology:

- **Substrate Preparation:** Standard test specimens (e.g., steel laps) are prepared by cleaning and degreasing the bonding surfaces.
- **Adhesive Application:** A controlled amount of **Permabond 910** is applied to one of the prepared surfaces.
- **Assembly:** The two substrates are brought together to form a lap joint with a defined overlap area.
- **Curing:** The assembled joint is allowed to cure for a specified period (e.g., 24 hours) at room temperature.
- **Testing:** The cured specimen is placed in a tensile testing machine, and a load is applied parallel to the bond line until failure occurs.

- Calculation: The shear strength is calculated by dividing the maximum load at failure by the bond area.

Visualizing the Impact of Viscosity

The following diagram illustrates the relationship between adhesive viscosity and its suitability for different application scenarios.



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Caption: Relationship between adhesive viscosity and application suitability.

Conclusion

The low viscosity of **Permabond 910** is a critical attribute that defines its primary applications. Its ability to flow easily makes it an excellent choice for bonding close-fitting components, wicking into pre-assembled parts, and for use in automated dispensing systems. For researchers, scientists, and drug development professionals, a thorough understanding of this property is essential for selecting the appropriate adhesive and achieving reliable, high-strength bonds in a variety of demanding applications.

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- To cite this document: BenchChem. [Permabond 910: A Technical Guide to Viscosity and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167610#permabond-910-viscosity-and-its-implications-for-application]

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